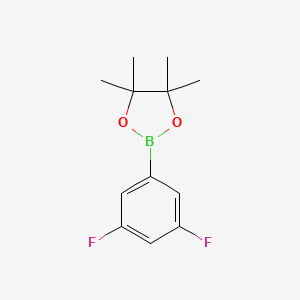

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H15BF2O2 and its molecular weight is 240.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

Boronic acids and their derivatives can influence various biochemical pathways due to their ability to interact with diverse biological targets .

Pharmacokinetics

The compound’s boronic ester group is susceptible to hydrolysis, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The ability of boronic acids and their derivatives to form reversible covalent bonds with biological targets can result in various molecular and cellular effects .

Action Environment

The action of 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For example, the pH of the environment can significantly affect the rate of hydrolysis of the compound’s boronic ester group . This can, in turn, influence the compound’s stability, efficacy, and action .

Análisis Bioquímico

Biochemical Properties

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules to facilitate the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the Suzuki-Miyaura coupling process . This interaction is vital for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the compound can affect the Notch signaling pathway, which is crucial for cell differentiation and proliferation . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit γ-secretase, an enzyme involved in the cleavage of amyloid precursor protein, thereby reducing the production of amyloid-β peptides . This inhibition is crucial for its potential therapeutic applications in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as the inhibition of amyloid-β production. At higher doses, toxic or adverse effects may be observed, including gastrointestinal irritation and respiratory tract irritation . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For instance, it is metabolized by cytochrome P450 enzymes, which play a significant role in its biotransformation . The effects on metabolic flux and metabolite levels are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . This transport mechanism is vital for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Actividad Biológica

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula and a molecular weight of 240.06 g/mol. It is known for its applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity. This article delves into the biological activity of this compound, highlighting its pharmacological potential and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 863868-36-4 |

| Molecular Formula | C12H15BF2O2 |

| Molecular Weight | 240.06 g/mol |

| Melting Point | 51°C |

| Purity | ≥98.0% (GC,T) |

The biological activity of this compound primarily revolves around its ability to act as a boron-based electrophile. Boron compounds have been shown to interact with various biological targets including enzymes and receptors. The presence of fluorine substituents enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy in biological systems.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance:

- Study on Cell Lines : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Synergistic Effects : When combined with conventional chemotherapeutics like doxorubicin, this compound showed synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound:

- Bacterial Inhibition : Preliminary tests revealed that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mode of action appears to involve disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal model study evaluated the efficacy of this compound in treating xenograft tumors derived from human breast cancer cells. The results showed:

- Tumor Reduction : A reduction in tumor size by approximately 60% after four weeks of treatment compared to control groups.

- Survival Rates : Increased survival rates in treated animals were noted compared to controls.

Case Study 2: Antimicrobial Activity Assessment

In a controlled laboratory setting, the antimicrobial properties were assessed using standard disk diffusion methods against various bacterial strains:

- Results : Zones of inhibition were measured with notable efficacy against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used as a reagent in organic chemistry. It plays a critical role in the formation of carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is fundamental for synthesizing complex organic molecules and pharmaceuticals.

Key Features:

- Facilitates the formation of aryl-aryl and aryl-carbon bonds.

- Used in the synthesis of various biologically active compounds.

Pharmaceutical Development

In medicinal chemistry, this compound is instrumental in the synthesis of boron-containing drugs. The presence of boron can enhance the pharmacological properties of drugs by improving their efficacy and selectivity.

Case Studies:

- Research has shown that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy.

- The compound's derivatives have been explored for their potential to treat diseases such as diabetes and inflammation.

Material Science

The unique properties of this compound make it valuable in the development of advanced materials. It is used in creating polymers and coatings that require enhanced durability and performance.

Applications:

- Development of high-performance coatings for electronics.

- Utilization in polymer chemistry to improve material properties.

Catalysis

This compound serves as a catalyst in various chemical reactions. Its ability to facilitate faster and more efficient processes is beneficial for both industrial applications and laboratory research.

Benefits:

- Increases reaction rates.

- Reduces energy consumption during chemical processes.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for carbon-carbon bond formation | Enables complex molecule synthesis |

| Pharmaceutical Development | Synthesis of boron-containing drugs | Enhances drug efficacy |

| Material Science | Development of advanced polymers and coatings | Improves durability |

| Catalysis | Acts as a catalyst in various chemical reactions | Increases efficiency |

Propiedades

IUPAC Name |

2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMGRDOMOTUSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674912 | |

| Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863868-36-4 | |

| Record name | 2-(3,5-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.